Exaprolol

β-adrenoceptor pharmacology cardiovascular research receptor antagonism potency

Exaprolol is a lipophilic, non‑selective β‑adrenoceptor antagonist derived structurally from propranolol, distinguished by an ortho‑cyclohexyl substituent on its phenoxy ring. It competitively blocks both β₁‑ and β₂‑adrenergic receptors in cardiac and vascular smooth muscle, producing negative chronotropic and inotropic effects.

Molecular Formula C18H29NO2
Molecular Weight 291.4 g/mol
CAS No. 55837-19-9
Cat. No. B1671830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExaprolol
CAS55837-19-9
Synonymsexaprolol
exaprolol hydrochloride
exaprolol sulfate
MG 8823
VUL-111
VULM 111
VULM 456
VULM-111
VULM-456
Molecular FormulaC18H29NO2
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O
InChIInChI=1S/C18H29NO2/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3
InChIKeyABXHHEZNIJUQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Exaprolol (CAS 55837-19-9): A Potent Lipophilic Beta-Adrenoceptor Antagonist for Cardiovascular and CNS Research


Exaprolol is a lipophilic, non‑selective β‑adrenoceptor antagonist derived structurally from propranolol, distinguished by an ortho‑cyclohexyl substituent on its phenoxy ring [1]. It competitively blocks both β₁‑ and β₂‑adrenergic receptors in cardiac and vascular smooth muscle, producing negative chronotropic and inotropic effects [2]. Beyond simple β‑blockade, exaprolol exhibits class‑I‑like direct electrophysiological actions on cardiac Purkinje tissue, local anaesthetic activity, and a pronounced capacity to perturb biological membranes [3][4]. These properties create a multi‑mechanism pharmacological profile that differentiates exaprolol from conventional β‑blockers and underpins its utility in specialised preclinical models of arrhythmia, myocardial ischaemia, and central nervous system β‑adrenoceptor imaging [5][6].

Exaprolol Cannot Be Replaced by Propranolol or Other In‑Class Beta‑Blockers Without Loss of Key Performance Characteristics


Exaprolol occupies a unique position within the β‑adrenoceptor antagonist class because its ortho‑cyclohexyl substitution imparts a constellation of pharmacological properties that cannot be replicated by propranolol, atenolol, metipranolol, or other commonly available β‑blockers. In direct comparative studies, exaprolol exhibits a terminal elimination half‑life approximately half that of propranolol (26.8 h vs. 51.3 h in rats), fundamentally altering its pharmacokinetic suitability for protocols requiring shorter washout periods [1]. Its rank order of potency for membrane perturbation surpasses that of propranolol, metipranolol, and atenolol, meaning that substitution with any of these agents will yield a quantitatively different magnitude of non‑receptor‑mediated membrane effects [2]. Furthermore, exaprolol possesses a log P of approximately +1.6 — an order of magnitude lower than propranolol — placing it in an optimal lipophilicity window for CNS penetration while maintaining sufficient membrane affinity for tissue accumulation [3]. These properties are not merely incremental variations; they represent qualitatively distinct pharmacological behaviour that directly impacts experimental outcomes in antiarrhythmic, mast‑cell‑degranulation, and cerebral β‑adrenoceptor imaging models. For these reasons, exaprolol cannot be treated as a generic interchangeable β‑blocker.

Quantitative Comparator Evidence for Exaprolol Selection: Head‑to‑Head and Cross‑Study Data Against Propranolol, Atenolol, Metipranolol, and Toliprolol


Beta‑Adrenoceptor Antagonist Potency (pA₂): Exaprolol Is Approximately 23‑Fold More Potent Than Propranolol in Guinea‑Pig Atrial Preparations

Exaprolol demonstrates a pA₂ value of 9.8 against isoprenaline‑induced inotropic and chronotropic responses in guinea‑pig isolated atrial preparations [1]. Under identical experimental conditions (guinea‑pig atria, isoprenaline as agonist), propranolol — its closest structural analogue — exhibits a pA₂ of 8.44 [2]. Since pA₂ is a logarithmic scale, this 1.36 log‑unit difference corresponds to an approximately 23‑fold greater molar potency for exaprolol. For context, cetamolol, a cardioselective β‑blocker, shows a pA₂ of only 8.05 in the same system, further underscoring the exceptional potency of exaprolol.

β-adrenoceptor pharmacology cardiovascular research receptor antagonism potency

Terminal Elimination Half‑Life: Exaprolol Clears Twice as Fast as Propranolol in a Direct Head‑to‑Head Rat Pharmacokinetic Study

In a direct head‑to‑head comparison following a single intravenous administration to rats, exaprolol exhibited a terminal elimination half‑life (t₁/₂) of 26.8 ± 9.1 h, whereas propranolol showed a t₁/₂ of 51.3 ± 7.5 h [1]. This represents an approximately 48% shorter residence time for exaprolol compared to propranolol, a difference that is both statistically significant and pharmacokinetically meaningful. The shorter half‑life is accompanied by a substantially higher volume of distribution for exaprolol (Vdₛₛ = 59.38 L/kg vs. literature values of ~3–4 L/kg for propranolol in rats), as reported in a separate disposition study [2], indicating extensive tissue partitioning.

pharmacokinetics drug disposition preclinical DMPK

Membrane Perturbation Potency: Exaprolol Ranks Highest Among Eleven Tested β‑Blockers, Surpassing Propranolol, Metipranolol, and Atenolol

Two independent studies employing distinct methodologies converge on the same rank order for membrane‑perturbing activity among β‑blockers. Using ESR spectroscopy with stearic acid spin probes at the 16th carbon depth of rat brain lipid membranes, Ondrias et al. reported the relative potency order at 10 mmol/L as: exaprolol >> alprenolol ≈ propranolol > metipranolol ≈ doberol > control > pindolol ≈ practolol ≈ atenolol [1]. In a separate study using isolated rat mast cells, Nosál et al. independently confirmed the rank order: exaprolol > propranolol > metipranolol > atenolol for both membrane fluidisation and mast cell activation [2]. Notably, exaprolol uniquely induced non‑lamellar phases in bovine brain lipid membranes detectable by ³¹P NMR spectroscopy, a phenomenon not observed with propranolol or atenolol [1].

membrane biophysics non‑receptor pharmacology mast cell biology

Lipophilicity Optimised for CNS Penetration: Exaprolol log P of +1.6 Occupies a Sweet Spot Distinct from the Higher Lipophilicity of Propranolol (log P ~3.0)

Exaprolol has a measured log P of +1.6, reported by van Waarde et al. as being 'the appropriate lipophilicity for entry of the CNS' [1]. This value is approximately an order of magnitude lower than that of propranolol (log P ~3.0), which is known to have high non‑specific protein binding and extensive hepatic first‑pass metabolism. The moderate lipophilicity of exaprolol positions it in the range considered optimal for passive blood‑brain barrier penetration while limiting excessive non‑specific tissue binding. This property has been exploited for PET tracer development: [¹⁸F]‑fluoro‑(2S)‑exaprolol (log P 2.97 at pH 7.4) demonstrated brain uptake of 0.8–1.3% ID/g at 5 min post‑injection in conscious rats [2]. Compared to toliprolol (log P 1.78), exaprolol derivatives show higher brain penetration, making exaprolol the preferred scaffold for cerebral β‑adrenoceptor imaging agents [2].

CNS drug delivery PET tracer development physicochemical profiling

Lung Tissue Accumulation: Exaprolol Achieves a Peak Pulmonary Concentration of 7.7% Dose/Gram at 30 Minutes Post‑Injection

Following intravenous administration of ³H‑exaprolol to rats, a transient but extremely high accumulation of the drug in lung tissue was observed, reaching a peak of 7.7% of the administered dose per gram of tissue at 30 min post‑injection [1]. This lung‑to‑plasma ratio substantially exceeds that reported for most other β‑blockers and reflects exaprolol's high tissue affinity driven by its lipophilicity and membrane‑partitioning properties. The heart, kidneys, and liver showed tissue‑to‑plasma ratios of approximately 10, considerably lower than the pulmonary accumulation [1]. This pronounced pulmonary sequestration is a distinctive pharmacokinetic feature of exaprolol and should be factored into experimental designs involving respiratory system endpoints.

tissue distribution pulmonary pharmacology biodistribution studies

Antiarrhythmic Efficacy with Dual Mechanism: Combined β‑Blockade and Direct Cardiac Electrophysiological Effects Provide Enhanced Suppression of Ischaemic Ventricular Arrhythmias

Exaprolol distinguishes itself from the prototypical β‑blocker propranolol by combining potent β‑adrenoceptor blockade with direct electrophysiological effects on cardiac tissue. In anaesthetized rats subjected to coronary artery occlusion, exaprolol markedly suppressed ischaemic ventricular arrhythmias [1]. The proposed mechanism involves not only competitive β‑receptor antagonism (pA₂ = 9.8) but also a direct action on cardiac Purkinje fibres, where exaprolol reduces the maximum rate of rise of phase 0 of the action potential (V̇max) — a class I antiarrhythmic‑like property not shared to the same degree by propranolol [1]. In the anaesthetized cat, exaprolol blocked both the myocardial stimulatory (β₁) and vasodilating (β₂) effects of isoprenaline, confirming its non‑selective profile [1]. This dual mechanism — β‑blockade plus direct membrane‑stabilising activity — is conceptually analogous to that of sotalol but with a distinct electrophysiological signature.

cardiac electrophysiology antiarrhythmic research myocardial ischaemia

Exaprolol Application Scenarios: Where Its Differential Profile Delivers the Greatest Scientific and Procurement Value


High‑Potency β‑Adrenoceptor Blockade in Isolated Tissue and Receptor Occupancy Assays

For ex vivo pharmacological studies requiring maximal β‑adrenoceptor antagonism at the lowest achievable concentration, exaprolol (pA₂ = 9.8) [1] provides a potency advantage of approximately 23‑fold over propranolol (pA₂ = 8.44) [2] under identical experimental conditions (guinea‑pig atria, isoprenaline as agonist). This allows complete receptor blockade at low nanomolar concentrations, minimising solvent artefacts and off‑target effects that may arise with less potent β‑blockers requiring micromolar incubation concentrations. Procurement of exaprolol rather than propranolol for such assays reduces the mass of compound required per experiment while improving the signal‑to‑noise ratio of the pharmacological readout.

PET Tracer Development for Cerebral β‑Adrenoceptor Imaging

Exaprolol's moderate lipophilicity (log P = +1.6) [3] positions it as a preferred scaffold for developing CNS‑penetrant β‑adrenoceptor PET ligands. Radiolabelled derivatives such as (S)-[¹¹C]‑exaprolol and [¹⁸F]‑fluoro‑(2S)‑exaprolol have demonstrated measurable brain uptake (0.5–1.3% ID/g) [4] [3] in rat imaging studies. Compared to more lipophilic scaffolds such as propranolol (log P ~3.0), which suffer from high non‑specific binding, exaprolol‑based tracers offer a more favourable specific‑to‑non‑specific binding ratio for quantifying cerebral β‑adrenoceptor density in models of depression, Parkinson's disease, and Alzheimer's disease. Laboratories engaged in CNS PET tracer development should prioritise exaprolol over propranolol as the precursor for radiolabelling chemistry.

Membrane Perturbation and Mast Cell Degranulation Studies Requiring a Maximal‑Effect Positive Control

In experiments designed to investigate non‑receptor‑mediated membrane effects of β‑blockers — such as histamine release from mast cells, calcium displacement from intracellular stores, or lipid bilayer disorder measurements — exaprolol is the highest‑potency agent available. Independent studies using ESR spectroscopy [5] and mast cell activation assays [6] both rank exaprolol above propranolol, metipranolol, and atenolol for membrane‑perturbing activity. Exaprolol's unique ability to induce non‑lamellar lipid phases (detected by ³¹P NMR) [5] further distinguishes it as the compound of choice when a maximal membrane‑effect positive control is required. Procurement of exaprolol rather than propranolol ensures the strongest possible signal in membrane biophysics experiments.

Preclinical Antiarrhythmic Research Exploiting Dual β‑Blockade and Class‑I‑Like Electrophysiological Activity

Exaprolol's combined mechanism — potent β‑adrenoceptor blockade (pA₂ = 9.8) plus direct reduction of the maximum rate of depolarisation (V̇max) in cardiac Purkinje fibres [1] — makes it a uniquely informative tool compound for investigating the interplay between sympathetic drive and membrane excitability in ischaemic arrhythmogenesis. In the rat coronary artery occlusion model, exaprolol markedly suppresses ventricular arrhythmias through this dual action [1]. Researchers studying the relative contributions of β‑blockade versus direct membrane stabilisation to antiarrhythmic efficacy should select exaprolol over propranolol, as the latter's class‑I‑like effects are substantially weaker, thereby confounding mechanistic interpretation.

Quote Request

Request a Quote for Exaprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.